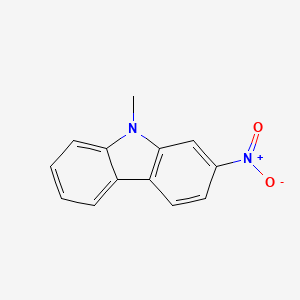![molecular formula C17H36N4O2 B14260205 N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} CAS No. 189141-58-0](/img/structure/B14260205.png)
N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two dimethylaminoethyl groups attached to a propane-1,3-diyl backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} typically involves the reaction of propane-1,3-diamine with N,N-dimethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Corresponding amides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate in various preclinical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- N,N’-Bis(3-aminopropyl)propane-1,3-diamine
- N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine
Uniqueness
N,N’-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide} is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
189141-58-0 |
|---|---|
Molekularformel |
C17H36N4O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-N-[3-[2-(dimethylamino)ethyl-propanoylamino]propyl]propanamide |
InChI |
InChI=1S/C17H36N4O2/c1-7-16(22)20(14-12-18(3)4)10-9-11-21(17(23)8-2)15-13-19(5)6/h7-15H2,1-6H3 |
InChI-Schlüssel |
KUDCPPINOMPZIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CCCN(CCN(C)C)C(=O)CC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



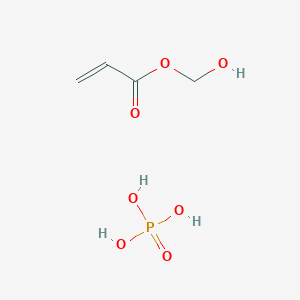

![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
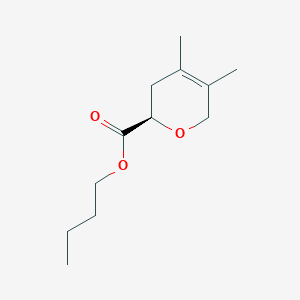
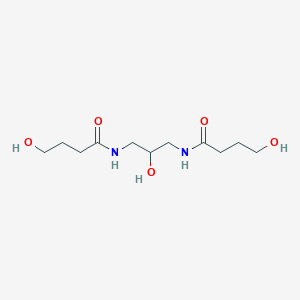
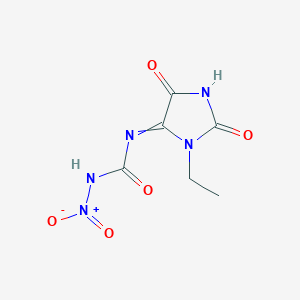
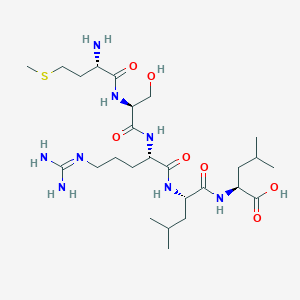
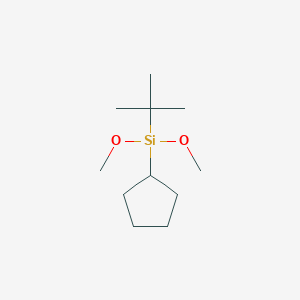

![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
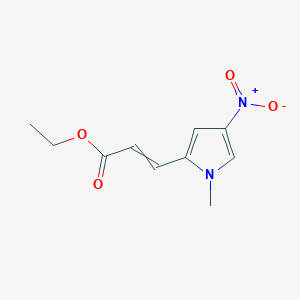
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
